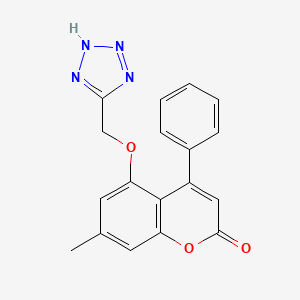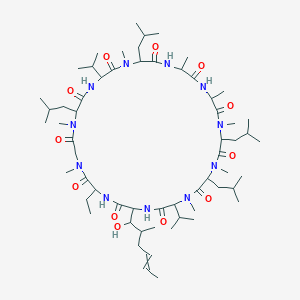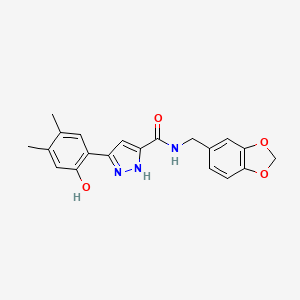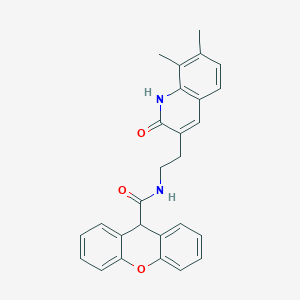![molecular formula C39H73ClO4 B14100520 [(2S)-1-chloro-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate](/img/structure/B14100520.png)
[(2S)-1-chloro-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 1-Oleoyl-2-stearoyl-3-chloropropanediol: is a lipid compound that consists of an oleic acid chain at the sn-1 position and a stearic acid chain at the sn-2 position, both bound to a 3-chloropropane backbone . This compound is known for its ability to undergo substitution reactions due to the presence of the chlorine atom, which acts as a good leaving group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Oleoyl-2-stearoyl-3-chloropropanediol typically involves the esterification of oleic acid and stearic acid with 3-chloropropane-1,2-diol. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of ester bonds. Common reagents used in this process include sulfuric acid or sodium hydroxide as catalysts.
Industrial Production Methods: Industrial production of rac 1-Oleoyl-2-stearoyl-3-chloropropanediol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: rac 1-Oleoyl-2-stearoyl-3-chloropropanediol primarily undergoes substitution reactions due to the presence of the chlorine atom. It can also participate in hydrolysis reactions under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Hydrolysis Reactions: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products:
Substitution Reactions: The major products include the corresponding substituted derivatives where the chlorine atom is replaced by the nucleophile.
Hydrolysis Reactions: The major products are oleic acid, stearic acid, and 3-chloropropane-1,2-diol.
Scientific Research Applications
rac 1-Oleoyl-2-stearoyl-3-chloropropanediol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study substitution and hydrolysis reactions.
Biology: The compound is used in lipidomics research to study lipid metabolism and signaling pathways.
Medicine: It is investigated for its potential role in drug delivery systems due to its lipid nature, which can enhance the solubility and bioavailability of hydrophobic drugs.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of rac 1-Oleoyl-2-stearoyl-3-chloropropanediol involves its ability to undergo substitution reactions. The chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which the chlorine is attached. This results in the formation of new covalent bonds and the substitution of the chlorine atom with the nucleophile. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
rac 1-Oleoyl-3-chloropropanediol: This compound is similar but lacks the stearic acid chain at the sn-2 position.
rac 1-Palmitoyl-2-oleoyl-3-chloropropanediol: This compound has a palmitic acid chain at the sn-1 position and an oleic acid chain at the sn-2 position.
Uniqueness: rac 1-Oleoyl-2-stearoyl-3-chloropropanediol is unique due to its specific combination of oleic acid and stearic acid chains, which confer distinct physical and chemical properties. The presence of the chlorine atom also allows for versatile substitution reactions, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C39H73ClO4 |
|---|---|
Molecular Weight |
641.4 g/mol |
IUPAC Name |
[(2S)-1-chloro-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate |
InChI |
InChI=1S/C39H73ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,37H,3-16,18,20-36H2,1-2H3/b19-17-/t37-/m1/s1 |
InChI Key |
RDDRRJZMDSQIKB-PXYGFXEISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)CCl |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14100441.png)

![3-benzyl-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14100456.png)
![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide](/img/structure/B14100457.png)
![[2-(6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B14100458.png)

![5-(2-hydroxy-3,4-dimethylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14100499.png)
![N-[(furan-2-yl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide](/img/structure/B14100506.png)
![3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14100512.png)

![6-hydroxy-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-nonyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14100523.png)
![1-(4-Tert-butylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100530.png)

